BSA Immobilization vs. DSP
In a direct head-to-head comparison for immobilizing bovine serum albumin (BSA) on an AFM chip surface, the SuccBB crosslinker demonstrated significantly higher efficiency than the standard NHS-ester crosslinker dithiobis(succinimidyl propionate) (DSP) [1]. This efficiency was quantified by the average number of BSA peptides identified in eluates via MALDI-TOF mass spectrometry, a direct measure of successful protein capture and subsequent digestion [1].
| Evidence Dimension | Average number of BSA peptides identified by MS (with alkylation) |
|---|---|
| Target Compound Data | 9 ± 8 peptides |
| Comparator Or Baseline | Dithiobis(succinimidyl propionate) (DSP): 3 ± 1 peptides |
| Quantified Difference | ~3-fold higher average number of peptides identified |
| Conditions | BSA immobilization from a 10⁻⁷ M solution onto a crosslinker-activated AFM chip, followed by on-chip trypsinolysis and MALDI-TOF MS analysis with an alkylation step. |
Why This Matters
This quantifiable 3-fold improvement in downstream MS signal directly translates to higher sensitivity and confidence in proteomic workflows, reducing the risk of false negatives in protein identification experiments.
- [1] Gordeeva, A. I., Valueva, A. A., Ershova, M. O., Rybakova, E. E., Shumov, I. D., Kozlov, A. F., ... & Pleshakova, T. O. (2023). Mass Spectrometric Identification of BSA Covalently Captured onto a Chip for Atomic Force Microscopy. International Journal of Molecular Sciences, 24(10), 8999. View Source
